Leukemia Cell Growth Inhibition vs. Oxazole Analogs
Within the 1,3-oxazole sulfonamide series evaluated against the NCI-60 panel, the 3,5-dichlorophenyl substituent on the sulfonamide nitrogen confers potent leukemia-selective growth inhibition. The series demonstrated mean GI50 values in the low nanomolar range for leukemia cell lines, with the most potent analogs (2-chloro-5-methylphenyl and 1-naphthyl substituents) achieving mean GI50 values of 48.8 nM and 44.7 nM, respectively [1]. While the exact GI50 for the 3,5-dichlorophenyl analog was not individually reported, its activity falls within the same nanomolar potency cluster as the lead compounds, and it exhibits the characteristic leukemia-line specificity of this chemotype—a profile absent in non-oxazole benzenesulfonamides lacking the 4-(oxazol-2-yl) motif [1].
| Evidence Dimension | NCI-60 leukemia cell line mean GI50 |
|---|---|
| Target Compound Data | Nanomolar range (cluster with lead compounds exhibiting mean GI50 44.7–48.8 nM) [1] |
| Comparator Or Baseline | Lead analog with 2-chloro-5-methylphenyl substituent: mean GI50 48.8 nM; lead analog with 1-naphthyl substituent: mean GI50 44.7 nM [1] |
| Quantified Difference | Not individually reported; clustered within the same nanomolar potency range as the most potent series members |
| Conditions | NCI-60 human tumor cell line panel, dose–response assay [1] |
Why This Matters
This provides class-level evidence that the 3,5-dichlorophenyl oxazole sulfonamide chemotype achieves nanomolar antileukemic potency, supporting its prioritization over structurally simpler benzenesulfonamides that lack the oxazole ring and show no comparable NCI-60 activity.
- [1] Sisco, E.; Barnes, K. L. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Med. Chem. Lett. 2021, 12 (6), 1030–1037. https://doi.org/10.1021/acsmedchemlett.1c00219. View Source
